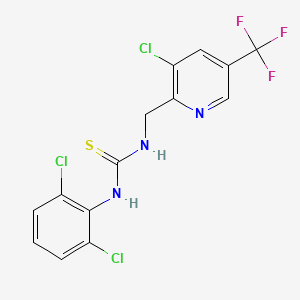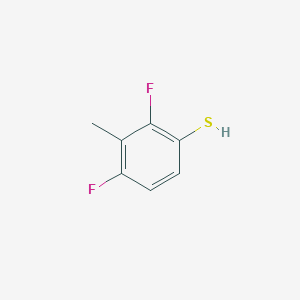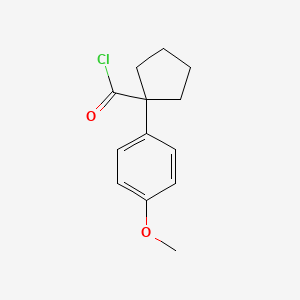
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride typically involves the reaction of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The reaction conditions generally include:
Reagents: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, thionyl chloride
Solvent: Dichloromethane (DCM) or chloroform
Temperature: Reflux (approximately 60-80°C)
Duration: Several hours until the reaction is complete
Chemical Reactions Analysis
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for proteomics research.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nucleophiles it reacts with.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Similar in reactivity but lacks the cyclopentane ring and methoxy group.
4-Methoxybenzoyl chloride: Similar in reactivity but lacks the cyclopentane ring.
Cyclopentanecarbonyl chloride: Similar in reactivity but lacks the methoxyphenyl group.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with a methoxyphenyl group, providing distinct reactivity and applications in research.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C13H15ClO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
SJHUSIGZXTXFCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
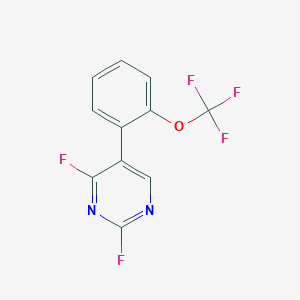
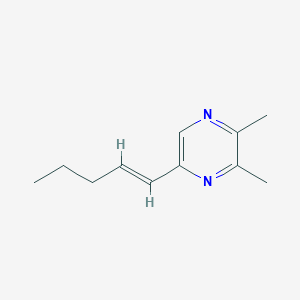
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
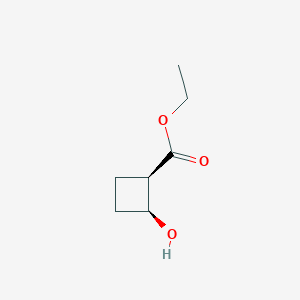
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)

